molecular formula C25H36O4 B1216029 Colupulone CAS No. 468-27-9

Colupulone

Cat. No. B1216029
CAS RN: 468-27-9
M. Wt: 400.5 g/mol
InChI Key: UNCDMWKTFLUPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Colupulone is a beta-bitter acid in which the acyl group is specified as isobutanoyl . It is a natural product found in Humulus lupulus .


Synthesis Analysis

Colupulone analogs were synthesized by modifications at both prenyl and acyl domains . All compounds showed significant P-glycoprotein induction activity at 5 μM .


Molecular Structure Analysis

The molecular structural formula of Colupulone is C25H36O4 . The structure was proved by single crystal X-ray diffraction .


Chemical Reactions Analysis

The principal mechanism of the epothilone class, to which Colupulone belongs, is the inhibition of microtubule function . Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing .


Physical And Chemical Properties Analysis

Colupulone has a molecular weight of 400.5 g/mol . The IUPAC name is 3,5-dihydroxy-4,6,6-tris (3-methylbut-2-enyl)-2- (2-methylpropanoyl)cyclohexa-2,4-dien-1-one .

Scientific Research Applications

Alzheimer’s Disease Treatment

Colupulone, a prenylated phloroglucinol isolated from Humulus lupulus, has shown promise in the treatment of Alzheimer’s disease (AD). It activates the pregnane-X-receptor (PXR), which controls the expression of P-glycoprotein (P-gp) efflux transporter pump at the blood-brain barrier (BBB). This activation enhances the clearance of brain amyloid-beta (Aβ) plaques, a hallmark of AD pathology .

Blood-Brain Barrier Permeability

Research indicates that Colupulone and its analogs can induce P-gp as well as LRP1, which are crucial for the uptake and transport of Aβ across the BBB. This suggests that Colupulone could be used to facilitate the delivery of therapeutic agents to the brain .

Antibacterial Activity

Colupulone has demonstrated antibacterial properties, making it a potential lead compound for the development of new antibacterial agents. It has shown activity against both gram-positive and gram-negative microorganisms, including Escherichia coli and Staphylococcus aureus .

Cytochrome P450 Induction

Colupulone has been found to induce hepatic cytochrome P450 (CYP) isoform 3A (CYP3A) activity in mice when administered in their diet. This induction is significant because CYP3A is involved in the metabolism of various xenobiotics and drugs .

Metabolic Diseases

In studies involving mice, Colupulone affected serum glucose levels, decreasing them in non-diabetic mice and increasing them in diabetic mice. This suggests a potential role for Colupulone in managing metabolic diseases such as diabetes .

Xenobiotic Sensing

Due to its ability to activate PXR, Colupulone plays a role in xenobiotic sensing. PXR is a nuclear receptor that detects the presence of foreign substances and can induce the expression of proteins involved in their metabolism .

Larvicidal Activity

Colupulone has been explored for its larvicidal activity against mosquitoes, which is increasingly important due to the challenges posed by climate change and the development of resistance to synthetic insecticides .

Pharmaceutical and Food Industry Applications

Beyond its medicinal properties, Colupulone is also used in the pharmaceutical and food industries due to its diverse biological activities. Its role in these industries is supported by its antibacterial properties and potential health benefits .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

Colupulone, a β-acid found in Humulus lupulus, primarily targets the Pregnane X Receptor (PXR) . PXR is a nuclear receptor that controls the expression of P-glycoprotein (P-gp), an efflux transporter pump . This receptor plays a crucial role in xenobiotic metabolism and detoxification processes.

Mode of Action

Colupulone activates the PXR in a reporter assay when used at concentrations of 1, 3, and 10 µM . The activation of PXR leads to the induction of P-gp expression . P-gp is a crucial component of the blood-brain barrier (BBB) and plays a significant role in the clearance of brain amyloid-beta (Aβ), a primary hallmark associated with Alzheimer’s disease (AD) pathology .

Biochemical Pathways

The activation of PXR by Colupulone leads to the induction of hepatic cytochrome P450 (CYP) isoform 3A (CYP3A) activity . CYP3A is part of the cytochrome P450 family of enzymes, which are involved in the metabolism of various substances, including drugs and xenobiotics .

Pharmacokinetics

It is known that dietary administration of colupulone (018% w/w) induces hepatic CYP3A activity in mice . This suggests that Colupulone may be metabolized by the liver and could potentially influence the bioavailability of other substances metabolized by CYP3A.

Result of Action

Colupulone’s activation of PXR and subsequent induction of P-gp and CYP3A have several effects. It decreases serum glucose levels in non-diabetic mice and increases serum glucose levels in db/db mice . Additionally, it has been found to enhance Aβ transport across the BBB, suggesting potential therapeutic applications in the treatment of AD .

Action Environment

The action of Colupulone can be influenced by various environmental factors. For instance, the development of resistance in certain organisms, such as mosquitoes, and the adverse side effects caused by the extensive use of synthetic insecticides have led to research into environmentally-friendly solutions like Colupulone . .

properties

IUPAC Name

3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDMWKTFLUPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963664
Record name 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colupulone

CAS RN

468-27-9
Record name Colupulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLUPULONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colupulone
Reactant of Route 2
Colupulone
Reactant of Route 3
Colupulone
Reactant of Route 4
Colupulone
Reactant of Route 5
Colupulone
Reactant of Route 6
Colupulone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.